Acarbose EP Impurity F

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

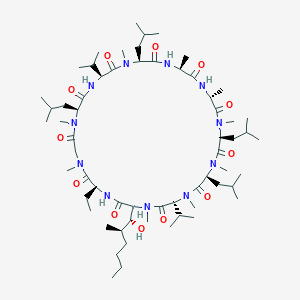

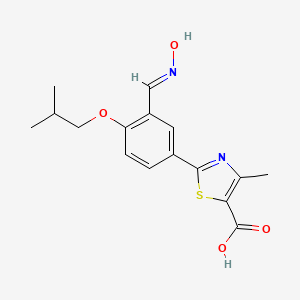

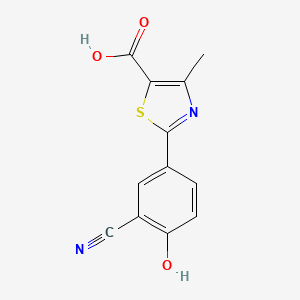

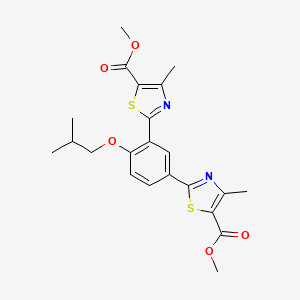

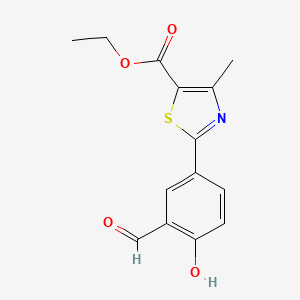

Acarbose EP Impurity F is a complex oligosaccharide . It is also known as 4-O-α-acarbosyl-D-glucopyranose and Acarbose USP impurity F . It is an impurity formed during the industrial production of Acarbose, which is generated by certain strains of Actinoplanes utahensis .

Molecular Structure Analysis

The molecular formula of Acarbose EP Impurity F is C31H53NO23 . The molecular weight is 807.7 . The chemical name is O-4,6-Dideoxy-4-[[ (1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-d-glucopyranose .Applications De Recherche Scientifique

Integrated LC-NMR and LC-MS Approach

Novak et al. (2005) demonstrated the effectiveness of using an integrated liquid chromatography-nuclear magnetic resonance (LC-NMR) and liquid chromatography-mass spectrometry (LC-MS) approach for acarbose bulk drug impurity profiling. This methodology allowed for the identification of main components in the acarbose sample, including known and unknown impurities (Novak et al., 2005).

LC-MS/MS and NMR for Characterization

Maruthi R et al. (2020) developed LC-MS/MS and NMR analytical methods for recognizing and characterizing key impurities in Acarbose, including impurities detected in Acarbose hydrate bulk drug substance (Maruthi R, Chandan R S, & Anand Kumar Tengli, 2020).

Enhanced Production and Reduced Impurity Formation

Yaping Xue et al. (2013) investigated the addition of C7N-aminocyclitols to enhance acarbose production and concurrently reduce impurity formation in the fermentation of Actinoplanes utahensis ZJB-08196. Validamine was found to be effective in increasing acarbose titer while decreasing impurity C concentration (Xue et al., 2013).

Corrosion Inhibition in Mild Steel

Acarbose has been explored as a corrosion inhibitor for mild steel in acidic media. Bashir et al. (2020) found that acarbose acts as a mixed-type inhibitor, offering an appreciable inhibition efficiency and adhering to the Langmuir adsorption isotherm (Bashir et al., 2020).

Extraction from Fermentation Broth

Hu Xuequn (2011) described the use of ultrafiltration and nanofiltration membranes for the separation and extraction of acarbose from fermentation broth. This process significantly improved the final concentration and extraction yield of acarbose (Hu Xuequn, 2011).

HPLC Method for Determination

Azam Sadat Montazeri et al. (2018) developed a stability-indicating HPLC method for determining acarbose in pharmaceutical forms, verifying the method's efficacy in identifying acarbose and its impurities (Montazeri et al., 2018).

Enhanced Wound Healing in Diabetes

Xue Han et al. (2017) demonstrated that acarbose can hasten wound healing in diabetes, potentially via the Akt/eNOS signaling pathway. This finding is significant for diabetic patients suffering from refractory wounds (Han et al., 2017).

Improved Health and Lifespan in Aging Mice

D. Harrison et al. (2019) found that acarbose can increase lifespan and improve health in aging mice. This research points towards potential applications of acarbose in aging and age-related diseases (Harrison et al., 2019).

Insulin Sensitivity in Elderly Patients

G. Meneilly et al. (2000) studied the effects of acarbose on insulin sensitivity in elderly diabetic patients, showing that acarbose can increase insulin sensitivity without affecting insulin release (Meneilly et al., 2000).

Propriétés

Numéro CAS |

83116-09-0 |

|---|---|

Formule moléculaire |

C31H53NO23 |

Poids moléculaire |

807.76 |

Apparence |

Solid Powder |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

(3R,5S)-5-(((2R,3R,4R,5S,6R)-5-(((2R,3R,4R,5S,6R)-5-(((2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-(((1S,4S,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-6-(hydroxymethy |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.